Dantroleno

概要

説明

Dantrolene is a direct-acting skeletal muscle relaxant used to help relax certain muscles in your body . It relieves the spasms, cramping, and tightness of muscles caused by certain medical problems such as multiple sclerosis (MS), cerebral palsy, stroke, or injury to the spine .

Synthesis Analysis

Dantrolene was synthesized for the first time in 1967 by Snyder and colleagues . The mechanochemical preparation of dantrolene was investigated by in situ Raman spectroscopy . The synthesis and pharmacological properties of dantrolene and sodium dantrolene were also studied .Molecular Structure Analysis

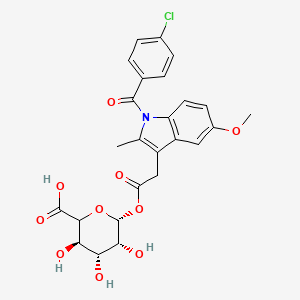

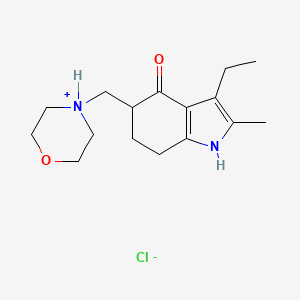

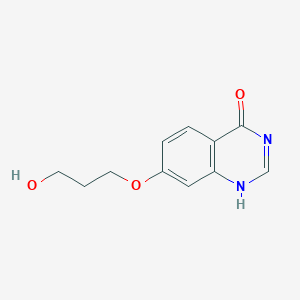

Dantrolene is a hydantoin derivative . Its molecular formula is C14H10N4O5 . The molecule takes a planar and fully extended structure . There is an intramolecular C–H···O hydrogen bond between the C10 and O3 atoms .Chemical Reactions Analysis

Dantrolene depresses excitation-contraction coupling in skeletal muscle by binding to the ryanodine receptor 1, and decreasing intracellular calcium concentration . It is a direct-acting skeletal muscle relaxant .Physical And Chemical Properties Analysis

Dantrolene is a small molecule with an average weight of 314.257 and a mono-isotopic mass of 314.065119438 . Its chemical formula is C14H10N4O5 .科学的研究の応用

1. Dantrolene in Skeletal Muscle and Malignant Hyperthermia

Dantrolene has been identified as an intracellularly acting skeletal muscle relaxant that inhibits calcium release from the sarcoplasmic reticulum during excitation-contraction coupling. It plays a crucial role in treating malignant hyperthermia, a genetic sensitivity to volatile anesthetics. The binding of dantrolene to specific sites in porcine skeletal muscle sarcoplasmic reticulum has been demonstrated, suggesting its interaction with the ryanodine receptor, the primary calcium release channel, as a mechanism of action (Parness & Palnitkar, 1995).

2. Cardiomyocyte Function and Heart Failure

Research has shown dantrolene's significant impact on cardiomyocyte function in failing hearts. It stabilizes interdomain interactions within the ryanodine receptor, thereby inhibiting spontaneous calcium leaks and improving cardiomyocyte function. This suggests dantrolene's potential therapeutic application in treating heart failure, specifically targeting the RyR2 receptor (Kobayashi et al., 2009).

3. Neuroprotective Effects

Dantrolene's role as a neuroprotective agent has been explored, particularly for patients in neurointensive care units. Its inhibition of the ryanodine receptor, which controls intracellular calcium release, is central to its neuroprotective properties. This suggests potential applications in various neurological conditions, highlighting the need for further research in this area (Muehlschlegel & Sims, 2009).

4. Potential in Alzheimer’s Disease Treatment

Dantrolene has been investigated as a multitarget agent for Alzheimer’s disease due to its role in calcium homeostasis and neuroprotection. It shows promise in inhibiting various enzymes and receptors implicated in neurodegeneration, suggesting its repurposing for Alzheimer's treatment (Bolognino et al., 2019).

5. Traumatic Spinal Cord Injury

Dantrolene has been shown to have protective effects against traumatic spinal cord injury in animal models. It prevents lipid peroxidation, augments antioxidative defense systems, and reduces apoptotic cell numbers, suggesting its beneficial role in treating spinal cord injuries (Aslan et al., 2009).

6. Antiarrhythmic Potential

Studies suggest dantrolene's potential as an antiarrhythmic agent, particularly through the inhibition of the ryanodine receptor Ca2+ release channel. This offers a promising avenue for the development of specific and safe antiarrhythmic drugs (Acsai et al., 2014).

7. Glutamate Cytotoxicity in Neurons

Dantrolene has shown protective effects against glutamate-induced neurotoxicity in cultured cerebral cortical neurons. It inhibits the increase in intracellular calcium concentration, indicating its potential in preventing neuronal damage associated with conditions like ischemia and hypoxia (Frandsen & Schousboe, 1991).

作用機序

Target of Action

Dantrolene primarily targets the ryanodine receptor 1 (RyR1) . The RyR1 is a type of calcium release channel found in the sarcoplasmic reticulum of skeletal muscle cells . It plays a crucial role in muscle contraction by mediating the release of calcium ions .

Mode of Action

Dantrolene acts by binding to the RyR1 and inhibiting the release of calcium ions from the sarcoplasmic reticulum . This action depresses the excitation-contraction coupling in skeletal muscle, thereby reducing muscle contractions .

Biochemical Pathways

The primary biochemical pathway affected by dantrolene is the excitation-contraction coupling process in skeletal muscle cells . By inhibiting the release of calcium ions from the sarcoplasmic reticulum, dantrolene disrupts the normal sequence of events that lead to muscle contraction . The downstream effect of this action is a reduction in muscle spasticity and rigidity .

Pharmacokinetics

Dantrolene has a bioavailability of approximately 70% . It is metabolized in the liver and excreted via the bile duct and kidneys . The peak plasma concentration of dantrolene is reached 4 to 6 hours after administration .

Result of Action

The molecular effect of dantrolene’s action is a decrease in intracellular calcium concentration . On a cellular level, this results in a reduction of muscle contractions, leading to a decrease in muscle spasticity and rigidity . This makes dantrolene effective in the treatment of conditions like malignant hyperthermia, neuroleptic malignant syndrome, and muscle spasticity .

Action Environment

The action, efficacy, and stability of dantrolene can be influenced by various environmental factors. For instance, the drug’s poor water solubility can pose challenges in rapidly preparing intravenous solutions in emergency situations . Furthermore, the drug’s effectiveness can be affected by the patient’s physiological state, such as liver function, as dantrolene is metabolized in the liver . More research is needed to fully understand how other environmental factors may influence the action of dantrolene.

Safety and Hazards

Dantrolene can cause life-threatening liver damage, especially if you take high doses . It is not recommended to take dantrolene at a time when you need muscle tone for safe balance and movement during certain activities . Avoid driving or hazardous activity until you know how dantrolene will affect you .

生化学分析

Biochemical Properties

Dantrolene interacts with ryanodine receptors (RyR), specifically RyR1 and RyR3, which are intracellular calcium release channels expressed on the surface of the sarcoplasmic reticulum . By binding to these receptors, dantrolene inhibits the release of calcium from the sarcoplasmic reticulum, an essential step in muscle contraction .

Cellular Effects

In cells, Dantrolene depresses excitation-contraction coupling in skeletal muscle by decreasing intracellular calcium concentration . This effect on calcium concentration influences cell function, including impact on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Dantrolene involves its binding to the ryanodine receptor 1 (RyR1), thereby decreasing intracellular calcium concentration . Ryanodine receptors mediate the release of calcium from the sarcoplasmic reticulum, which is an essential step in muscle contraction .

Temporal Effects in Laboratory Settings

The effects of Dantrolene over time in laboratory settings have been observed in various studies. For instance, it has been shown that Dantrolene provides neuroprotection in multiple in vitro models and some in vivo models of neural injury . Its efficacy has an early and narrow time-window of protection .

Dosage Effects in Animal Models

In animal models, the effects of Dantrolene vary with different dosages. For instance, in a study involving mice, a single dose of Dantrolene was administered and its effects were observed

Metabolic Pathways

Dantrolene is metabolized in the liver, most likely by hepatic microsomal enzymes . Its major metabolites in body fluids are 5-hydroxydantrolene and an acetylamino metabolite of Dantrolene .

Transport and Distribution

Dantrolene is suggested to be transported by the organic anion transporters 2 (OAT2) and 3 (OAT3), which are solute carrier (SLC) family members occurring in skeletal muscle cells, hepatocytes, and renal proximal tubule cells .

Subcellular Localization

The subcellular localization of Dantrolene is primarily at the sarcoplasmic reticulum, where it binds to the ryanodine receptors to exert its effects . This localization is crucial for its activity in inhibiting calcium release, thereby affecting muscle contraction .

特性

IUPAC Name |

1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/b15-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOMQRBLCMDCEG-VIZOYTHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O5 | |

| Record name | DANTROLEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873546 | |

| Record name | [4-(5-{(E)-[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-yl)phenyl](hydroxy)oxoammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals (in aqueous DMF). (NTP, 1992) | |

| Record name | DANTROLEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Low (146 mg/L), SLIGHTLY SOL IN WATER; MORE SOL IN ALKALINE SOLN; ORANGE POWDER /DANTROLENE SODIUM SALT HEMIHEPTAHYDRATE/ | |

| Record name | Dantrolene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DANTROLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Dantrolene depresses excitation-contraction coupling in skeletal muscle by binding to the ryanodine receptor 1, and decreasing intracellular calcium concentration. Ryanodine receptors mediate the release of calcium from the sarcoplasmic reticulum, an essential step in muscle contraction., DANTROLENE /PRODUCES RELAXATION &/ REDUCES CONTRACTION OF SKELETAL MUSCLE BY DIRECT ACTION ON EXCITATION-CONTRACTION COUPLING, PERHAPS BY DECR AMT OF CALCIUM RELEASED FROM SARCOPLASMIC RETICULUM. ...IT DOES NOT IMPAIR POLYSYNAPTIC REFLEXES PREFERENTIALLY AS DO CENTRALLY ACTING MUSCLE RELAXANTS. DANTROLENE DIMINISHES FORCE OF ELECTRICALLY INDUCED TWITCHES...WITHOUT ALTERING MUSCLE ACTION POTENTIALS.../&/ REDUCES REFLEX MORE THAN VOLUNTARY CONTRACTION. .../IT/ DOES NOT AFFECT NEUROMUSCULAR TRANSMISSION, NOR...CHANGE ELECTRICAL POTENTIAL PROPERTIES OF SKELETAL MUSCLE MEMBRANES. IN PATIENTS WITH UPPER MOTONEURON LESIONS, SPASTICITY IS GENERALLY DIMINISHED...& FUNCTIONAL CAPACITY IS OFTEN IMPROVED., DANTROLENE & 5-HYDROXYDANTROLENE INHIBITED RAT MUSCLE CONTRACTION RESPONSES IN DOSE-DEPENDENT MANNER IN VIVO & IN VITRO. 5-HYDROXYDANTROLENE WAS LESS POTENT THAN DANTROLENE., DANTROLENE INHIBITS CALCIUM 2+ ION (CA2+) RELEASE FROM THE SARCOPLASMIC RETICULUM OF FROG MUSCLE., IN RAT DIAPHRAGM PREPN DANTROLENE HAD NO EFFECT ON CONTRACTURES INDUCED BY 2,4-DINITROPHENOL, BUT REDUCED SIGNIFICANTLY THE CONTRACTURE PRODUCED BY K+. THE MAJOR ACTION OF DANTROLENE APPEARS TO BE ON THE SARCOLEMMA, WHICH MAY BE THE SITE OF THE MALIGNANT HYPERPYREXIA ABNORMALITY., DANTROLENE ADDED TO PREPN OF VOLTAGE-CLAMPED MYELINATED FROG NERVE FIBERS SHIFTED THE POTENTIAL-DEPENDENT PARAMETERS DESCRIBING SODIUM ION (NA+) PERMEABILITY TOWARDS MORE NEGATIVE MEMBRANE POTENTIALS. APPARENTLY, A CHANGE IN THE NEGATIVE SURFACE CHARGE OF THE MEMBRANE IS INDUCED. | |

| Record name | Dantrolene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DANTROLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM AQ DIMETHYLFORMAMIDE | |

CAS RN |

7261-97-4, 833480-90-3 | |

| Record name | DANTROLEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dantrolene [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007261974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dantrolene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | [4-(5-{(E)-[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-yl)phenyl](hydroxy)oxoammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dantrolene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DANTROLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F64QU97QCR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DANTROLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

534 to 536 °F (NTP, 1992), 279-280 °C, 279 °C | |

| Record name | DANTROLEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dantrolene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DANTROLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B7826203.png)

![(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]ammonio]propanoate](/img/structure/B7826227.png)

![(8S,10S,11S,13S)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7826232.png)